molecular formula C3H3NOS2 B060788 2(3H)-THIAZOLETHIONE,4-HYDROXY- CAS No. 160749-16-6

2(3H)-THIAZOLETHIONE,4-HYDROXY-

Cat. No.: B060788
CAS No.: 160749-16-6
M. Wt: 133.2 g/mol
InChI Key: FCLPKVGYPVJJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolol, 2-mercapto- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolol, 2-mercapto- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out in ethanol and triethylamine, yielding the desired thiazole derivative. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of 4-Thiazolol, 2-mercapto- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolol, 2-mercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Thiazolol, 2-mercapto- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The specific molecular targets and pathways depend on the biological context and the particular derivative of the compound being studied.

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar structure but without the mercapto group.

    Benzothiazole: Contains a fused benzene ring, offering different biological activities.

    Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.

Uniqueness: 4-Thiazolol, 2-mercapto- is unique due to the presence of the mercapto group, which enhances its reactivity and allows for the formation of more diverse derivatives. This functional group also contributes to its potent biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPKVGYPVJJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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